molecular formula C22H21NO4 B2821496 (1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2137578-42-6

(1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B2821496
CAS No.: 2137578-42-6
M. Wt: 363.413
InChI Key: JKXFSIRXKZELBS-WSTZPKSXSA-N
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Description

(1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The bicyclic structure of the compound imparts significant rigidity, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethanol and azabicyclo[4.1.0]heptane derivatives.

    Protection of Amino Group: The amino group of the azabicyclo[4.1.0]heptane is protected using the Fmoc group. This step usually involves the reaction of the amino compound with Fmoc-Cl in the presence of a base like triethylamine.

    Formation of Carboxylic Acid: The carboxylic acid functionality is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated synthesis equipment and stringent quality control measures. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using reagents like piperidine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Piperidine, hydrazine.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, removing the Fmoc group yields the free amine, which can then be further functionalized.

Scientific Research Applications

Chemistry

In chemistry, (1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules. Its rigid structure makes it a valuable building block in the design of novel compounds with specific spatial configurations.

Biology

In biological research, this compound is used in the synthesis of peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The rigid bicyclic structure can interact with biological targets in unique ways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. In biological systems, the compound’s rigid structure allows it to interact with specific molecular targets, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,6R,7R)-3-Azabicyclo[4.1.0]heptane-7-carboxylic acid: Lacks the Fmoc group, making it less suitable for peptide synthesis.

    (1S,6R,7R)-3-(Boc)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid: Uses a different protecting group (Boc) which is removed under different conditions.

    (1S,6R,7R)-3-(Cbz)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid: Another variant with a different protecting group (Cbz).

Uniqueness

The presence of the Fmoc group in (1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid makes it particularly useful in peptide synthesis due to the ease of removal under mild conditions. Its rigid bicyclic structure also imparts unique chemical and biological properties, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of (1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[410]heptane-7-carboxylic acid, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(1S,6R,7R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)20-17-9-10-23(11-18(17)20)22(26)27-12-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,17-20H,9-12H2,(H,24,25)/t17-,18+,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXFSIRXKZELBS-WSTZPKSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]2[C@@H]1[C@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137578-42-6
Record name rac-(1R,6S,7S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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